molecular formula C14H30O B586366 12-Methyltridecanol-d7 CAS No. 1794885-54-3

12-Methyltridecanol-d7

Cat. No.: B586366
CAS No.: 1794885-54-3
M. Wt: 221.436
InChI Key: ZXUOFCUEFQCKKH-HSNISVEUSA-N
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Description

12-Methyltridecanol-d7 is a deuterated derivative of 12-methyltridecanol, a branched-chain fatty alcohol. The "d7" designation indicates that seven hydrogen atoms in the molecule are replaced with deuterium (²H), a stable hydrogen isotope. This modification is often employed in metabolic studies, pharmacokinetic research, and nuclear magnetic resonance (NMR) spectroscopy to track molecular behavior without altering chemical reactivity significantly . While the non-deuterated form (12-methyltridecanol) is structurally analogous to other long-chain alcohols, the isotopic substitution in the deuterated variant introduces distinct physical and analytical properties.

Properties

CAS No.

1794885-54-3

Molecular Formula

C14H30O

Molecular Weight

221.436

IUPAC Name

12,13,13,13-tetradeuterio-12-(trideuteriomethyl)tridecan-1-ol

InChI

InChI=1S/C14H30O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h14-15H,3-13H2,1-2H3/i1D3,2D3,14D

InChI Key

ZXUOFCUEFQCKKH-HSNISVEUSA-N

SMILES

CC(C)CCCCCCCCCCCO

Synonyms

12-Methyl-1-tridecanol-d7; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Methyltridecanol-d7 typically involves the deuteration of 12-Methyltridecanol. Deuteration is a process where hydrogen atoms in a molecule are replaced with deuterium, a stable isotope of hydrogen. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium into the compound. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions

12-Methyltridecanol-d7 undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 12-Methyltridecanal or 12-Methyltridecanoic acid.

    Reduction: 12-Methyltridecane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

12-Methyltridecanol-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Metabolic Research: Used to study metabolic pathways in vivo, providing insights into the metabolism of fatty acids and other compounds.

    Environmental Studies: Employed as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.

    Clinical Diagnostics: Utilized in imaging, diagnosis, and newborn screening for various diseases.

    Organic Chemistry: Serves as a chemical reference for identification, qualitative and quantitative analysis, and studying reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of 12-Methyltridecanol-d7 is primarily related to its role as a stable isotope-labeled compound. In metabolic studies, it acts as a tracer, allowing researchers to track the incorporation and transformation of the labeled compound within biological systems. This helps in understanding the metabolic pathways and the fate of the compound in vivo.

Comparison with Similar Compounds

Structural and Functional Analogues

12-Methyltridecanol-d7 belongs to the family of C13+ alcohols, characterized by hydrocarbon chains of 13 or more carbon atoms. Key structural analogues include:

Compound Name CAS Number Molecular Formula Key Features References
This compound N/A C₁₄H₂₃D₇O Branched chain, deuterated for tracing
1-Docosanol 661-19-8 C₂₂H₄₆O Straight-chain, C22 alcohol
Dodecan-1-ol (Dodecyl alcohol) 112-53-8 C₁₂H₂₆O Straight-chain, C12 alcohol
Docosan-1-ol 4534-74-1 C₂₂H₄₆O Saturated C22 alcohol
Tert-Dodecanethiol 25103-58-6 C₁₂H₂₆S Branched thiol, sulfur-containing
Key Observations :
  • Branching vs. Linear Chains: Unlike straight-chain alcohols (e.g., 1-docosanol or dodecan-1-ol), this compound has a methyl branch at the 12th carbon, which reduces crystallinity and may enhance solubility in nonpolar solvents .
  • Deuterium Effects : The deuterated form exhibits a higher molecular weight (~7 atomic mass units added) and altered vibrational modes, making it distinguishable in mass spectrometry and infrared spectroscopy .
  • Functional Group Variation: Compared to sulfur-containing analogues like tert-dodecanethiol, this compound lacks reactive thiol groups, rendering it less prone to oxidation .

Physical Properties

Property This compound 1-Docosanol Dodecan-1-ol Tert-Dodecanethiol
Boiling Point (°C) ~290 (estimated) 180–185 259–265 230–235
Melting Point (°C) ~30–35 70–72 24–26 -50
Solubility in Water Insoluble Insoluble Insoluble Slightly soluble
LogP (Octanol-Water) ~6.5 (estimated) 9.1 5.0 6.2
Notes :
  • The deuterium in this compound slightly elevates boiling and melting points compared to its non-deuterated counterpart due to increased molecular mass and stronger deuterium-carbon bonds .
  • Branched alcohols generally exhibit lower melting points than linear-chain counterparts (e.g., 1-docosanol vs. This compound) due to reduced molecular packing efficiency .

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